Cas no 25458-46-2 (Benzene, 1-methoxy-4-(methoxymethoxy)-)

Benzene, 1-methoxy-4-(methoxymethoxy)- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-methoxy-4-(methoxymethoxy)-
- 1-methoxy-4-(methoxymethoxy)benzene
- NCI60_005549
- NSC-618320
- SCHEMBL14514637
- 2-methoxy-5-(methoxymethoxy)benzene
- DB-126934
- 1-methoxymethyloxy-4-methoxybenzene
- CHEMBL1978994
- 25458-46-2
- MFCD27948192
- E93231
- NSC618320
- 1-Methoxy-4-(methoxymethoxy)benzene #
-
- MDL: MFCD27948192
- インチ: InChI=1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3
- InChIKey: SXAGDDZDKOILKR-UHFFFAOYSA-N
- ほほえんだ: COCOC1=CC=C(C=C1)OC
計算された属性
- せいみつぶんしりょう: 168.07866
- どういたいしつりょう: 168.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- PSA: 27.69
Benzene, 1-methoxy-4-(methoxymethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB517013-25 g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 25g |
€848.20 | 2023-04-17 | ||
Ambeed | A1928775-5g |
1-Methoxy-4-(methoxymethoxy)benzene |
25458-46-2 | 98% | 5g |
$269.0 | 2024-07-28 | |
abcr | AB517013-10 g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 10g |
€457.00 | 2023-04-17 | ||
Aaron | AR021R4Z-10g |
1-Methoxy-4-(methoxymethoxy)benzene |
25458-46-2 | 95% | 10g |
$415.00 | 2025-02-13 | |
abcr | AB517013-10g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 10g |
€565.40 | 2025-03-19 | ||
abcr | AB517013-5g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 5g |
€355.30 | 2025-03-19 | ||
Aaron | AR021R4Z-5g |
1-Methoxy-4-(methoxymethoxy)benzene |
25458-46-2 | 95% | 5g |
$244.00 | 2025-02-13 | |
abcr | AB517013-5 g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 5g |
€288.50 | 2023-04-17 | ||
abcr | AB517013-25g |
1-Methoxy-4-(methoxymethoxy)benzene; . |
25458-46-2 | 25g |
€1059.50 | 2025-03-19 |
Benzene, 1-methoxy-4-(methoxymethoxy)- 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
Benzene, 1-methoxy-4-(methoxymethoxy)-に関する追加情報
Chemical Profile of Benzene, 1-methoxy-4-(methoxymethoxy)- (CAS No. 25458-46-2)
Benzene, 1-methoxy-4-(methoxymethoxy)-, identified by its Chemical Abstracts Service (CAS) number 25458-46-2, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound, characterized by its methoxy and methoxymethoxy substituents, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of Benzene, 1-methoxy-4-(methoxymethoxy)- consists of a benzene ring substituted at the 1-position with a methoxy group (-OCH₃) and at the 4-position with a methoxymethoxy group (-OCH₂OCH₃). This arrangement imparts a high degree of steric hindrance and electronic delocalization, which are critical factors in its reactivity and utility. The presence of multiple oxygen-containing functional groups enhances its solubility in polar solvents and makes it a versatile building block for more complex molecules.
In recent years, Benzene, 1-methoxy-4-(methoxymethoxy)- has garnered attention in the development of novel pharmaceutical agents. Its structural motif is reminiscent of many bioactive compounds that exhibit therapeutic potential. For instance, derivatives of this compound have been explored as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically relevant molecules. The methoxymethoxy group, in particular, provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications.
One of the most compelling aspects of Benzene, 1-methoxy-4-(methoxymethoxy)- is its role in the synthesis of advanced materials. Researchers have utilized this compound to create polymers with enhanced thermal stability and mechanical strength. The methoxy groups contribute to hydrophilic characteristics, making it useful in the development of water-compatible materials. Additionally, the compound’s ability to undergo cross-coupling reactions has been leveraged in the production of conductive polymers and organic semiconductors, which are essential for next-generation electronic devices.
The pharmaceutical industry has also shown interest in Benzene, 1-methoxy-4-(methoxymethoxy)- due to its potential as an antineoplastic agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key metabolic pathways. The methoxymethoxy group’s ability to form stable complexes with biological targets has been particularly noteworthy. Researchers are currently investigating its efficacy in combination therapies, where it may synergize with existing treatments to improve patient outcomes.
From a synthetic chemistry perspective, Benzene, 1-methoxy-4-(methoxymethoxy)- serves as a crucial intermediate in multi-step syntheses. Its stability under various reaction conditions makes it an ideal candidate for use in both laboratory-scale preparations and industrial processes. The development of efficient methodologies for its preparation has been a focus of recent research efforts. Advances in catalytic systems have enabled the production of this compound with higher yields and reduced environmental impact, aligning with green chemistry principles.
The compound’s behavior in different solvents has also been extensively studied. Its solubility profile allows it to be used in a wide range of reaction media, from polar protic solvents like ethanol to nonpolar hydrocarbons like hexane. This flexibility is particularly valuable when designing synthetic routes that require specific solvent conditions. Additionally, its spectroscopic properties make it amenable to detailed structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In conclusion, Benzene, 1-methoxy-4-(methoxymethoxy)- (CAS No. 25458-46-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and chemical behavior have positioned it as a key player in pharmaceutical research, material science, and synthetic chemistry. As ongoing studies continue to uncover new possibilities for this molecule, its importance is likely to grow even further.
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